3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide is a synthetic compound designed as a potential imaging agent for non-small cell lung cancer (NSCLC). [] It is an analog of the third-generation tyrosine kinase inhibitor (TKI) rociletinib, which selectively inhibits activated epidermal growth factor receptor (EGFR) harboring the L858R/T790M mutations while sparing wild-type EGFR. [] The structure of 3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide incorporates modifications to the rociletinib structure, including the addition of iodine to the diaminophenyl group and repositioning of the trifluoromethyl group, to enable radioiodination for imaging purposes. []
Molecular docking simulations using AutoDock Vina software revealed that 3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide interacts with EGFR harboring the L858R/T790M mutation. [] The iodine atom incorporated in its structure enables radioiodination, making it suitable for potential use as a radiotracer. []
Similar to its parent compound rociletinib, 3-(1,3-benzodioxol-5-yl)-N-(2-iodophenyl)acrylamide is proposed to exert its action by selectively binding to and inhibiting the tyrosine kinase activity of EGFR harboring the L858R/T790M mutations. [] This inhibition prevents downstream signaling pathways involved in cell proliferation and survival, ultimately leading to tumor growth inhibition. []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3